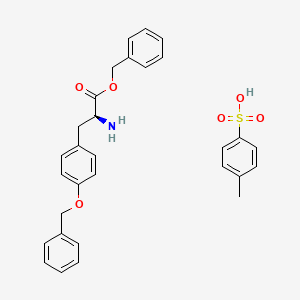

H-Tyr(bzl)-obzl P-tosylate

Description

Contextualization within Protected Amino Acid Derivatives in Organic Synthesis

In the realm of organic synthesis, particularly in the construction of complex molecules like peptides, the use of protecting groups is a fundamental and indispensable strategy. nih.gov Amino acids, the constituent units of peptides, possess multiple reactive sites, including an α-amino group, a carboxylic acid group, and, in many cases, a reactive side chain. altabioscience.com To achieve the selective formation of a specific peptide bond between two amino acids, it is imperative to temporarily block the other reactive functionalities to prevent undesired side reactions and polymerization. nih.govaltabioscience.com

H-Tyr(Bzl)-OBzl p-tosylate exemplifies this principle. It is a derivative of L-tyrosine where the side-chain hydroxyl group and the C-terminal carboxyl group are masked by benzyl (B1604629) groups. This protection scheme allows for the selective reaction of the N-terminal amino group in a peptide coupling reaction. The use of such protected amino acid derivatives is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS), enabling the precise assembly of a defined amino acid sequence. wikipedia.orgparticlepeptides.com

Significance of Tyrosine Derivatives in Peptide and Peptidomimetic Research

Tyrosine and its derivatives are of significant interest in the design and synthesis of peptides and peptidomimetics due to the unique properties of its phenolic side chain. This aromatic and hydroxyl-containing side chain can participate in various biological interactions, including hydrogen bonding and aromatic stacking, which are often critical for the biological activity of peptides.

The modification of the tyrosine side chain, as seen in this compound, or the incorporation of unnatural tyrosine analogs, is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs. acs.orgresearchgate.net For instance, altering the tyrosine residue can modulate receptor binding affinity, selectivity, and metabolic stability. acs.org Research into tyrosine derivatives has led to the development of potent and selective ligands for various receptors, including opioid receptors, and has been instrumental in the creation of peptidomimetics with improved therapeutic profiles. acs.orgresearchgate.net

Role of Benzyl Protecting Groups in Peptide Synthesis Strategies

The benzyl group (Bzl) is a widely employed protecting group in peptide synthesis due to its relative stability under various reaction conditions and its susceptibility to removal by specific deprotection methods. wikipedia.orgtcichemicals.com

Benzyl Protection on the Phenolic Hydroxyl (Tyr(Bzl))

The phenolic hydroxyl group of tyrosine is reactive and can undergo side reactions during peptide synthesis. Protection of this group is often necessary to ensure the desired outcome. The benzyl ether linkage in Tyr(Bzl) is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a common N-terminal protecting group in SPPS. altabioscience.comwikipedia.org It is also stable to the mildly acidic conditions sometimes used in peptide synthesis. The benzyl group can be removed from the tyrosine side chain, typically at the end of the synthesis, through methods like catalytic hydrogenolysis or strong acid treatment. wikipedia.orgacs.orgacs.org

Benzyl Ester Protection of the Carboxyl Group (OBzl)

The carboxylic acid group of an amino acid must be protected to prevent it from reacting with the activated carboxyl group of another amino acid during peptide bond formation. The benzyl ester (OBzl) is a common choice for carboxyl group protection. libretexts.org It is stable to many of the reagents used in peptide synthesis. publish.csiro.au Similar to the benzyl ether on the side chain, the benzyl ester can be cleaved by catalytic hydrogenolysis or treatment with strong acids. wikipedia.orglibretexts.org This orthogonality allows for the selective deprotection of the N-terminal protecting group (like Fmoc or Boc) without affecting the C-terminal benzyl ester or the side-chain benzyl ether.

Utility of p-Toluenesulfonate Salts in Amino Acid Ester Chemistry

Amino acid esters, such as the benzyl ester of tyrosine, are often isolated and stored as their p-toluenesulfonate (tosylate) salts. researchgate.netacs.org The formation of a tosylate salt serves several practical purposes. It converts the often-oily or difficult-to-handle free amino acid ester into a stable, crystalline solid that is easier to purify, weigh, and store. researchgate.netchemimpex.com The p-toluenesulfonate anion is a good counterion that facilitates the crystallization process. acs.org

In the context of this compound, the tosylate salt protonates the free α-amino group, rendering it non-nucleophilic and preventing self-condensation or other unwanted reactions during storage and handling. researchgate.net Before its use in a peptide coupling step, the free amino group is typically liberated from the tosylate salt by treatment with a non-nucleophilic base.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHPRLKRQQBIRK-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662686 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66009-35-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches for the Chemical Synthesis of O Benzyl L Tyrosine Benzyl Ester P Toluenesulfonate

Esterification Methodologies for Benzyl (B1604629) Esters in Amino Acid Chemistry

The introduction of a benzyl ester at the carboxylic acid function of an amino acid is a critical step. Amino acid esters are often stored as their p-toluenesulfonate (tosylate) salts, which enhances their stability and crystallinity. bachem.com

Fischer-Speier Esterification and its Variants

The Fischer-Speier esterification is a classic and widely employed method for preparing amino acid benzyl esters. researchgate.netresearchgate.net This acid-catalyzed reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH). researchgate.netresearchgate.netnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct must be removed. researchgate.netmasterorganicchemistry.com

A common variant of this method involves the use of thionyl chloride as the acid catalyst. chemicalbook.com In this procedure, the amino acid is suspended in the alcohol and cooled, followed by the dropwise addition of thionyl chloride. The reaction mixture is then heated to drive the esterification to completion. chemicalbook.com

Water Azeotroping Solvent Systems in Esterification Research

To effectively remove water from the Fischer-Speier esterification reaction, azeotropic distillation is frequently utilized. researchgate.netresearchgate.net This involves conducting the reaction in a solvent that forms a low-boiling azeotrope with water. masterorganicchemistry.comrsc.org The Dean-Stark apparatus is a specialized piece of glassware designed for this purpose, allowing for the continuous removal of water as it is formed, thereby shifting the reaction equilibrium towards the product. masterorganicchemistry.comrsc.orggoogle.com

Historically, hazardous solvents such as benzene (B151609), toluene (B28343), and carbon tetrachloride were commonly used for azeotropic water removal in amino acid esterification. researchgate.netnih.gov However, due to their toxicity and the risk of racemization at higher temperatures, particularly with solvents like toluene, safer and more efficient alternatives have been sought. researchgate.netnih.govnih.gov

Cyclohexane (B81311) has emerged as a superior solvent for the Fischer-Speier esterification of many amino acids, including tyrosine. nih.govunimi.it It forms a suitable azeotrope with water and allows for the preparation of enantiomerically pure benzyl esters without the risk of racemization observed with higher-boiling solvents like toluene. nih.govunimi.it The use of cyclohexane avoids the significant hazards associated with benzene and carbon tetrachloride. nih.gov

Green ethers , such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (Me-THF), and tert-amyl methyl ether (TAME), have also been investigated as alternative solvents. nih.gov While CPME was found to cause racemization and TAME decomposed under acidic conditions, Me-THF proved to be an effective solvent for the synthesis of benzyl esters of several amino acids, offering good yields and maintaining enantiomeric purity. nih.gov

The choice of solvent can significantly impact the reaction's success, particularly for "problematic" amino acids where the standard cyclohexane procedure may be inefficient. nih.gov The polarity of the solvent plays a crucial role, and more polar green ethers can be advantageous in such cases. nih.gov

Table 1: Comparison of Solvents for Fischer-Speier Esterification of Amino Acids

| Solvent | Advantages | Disadvantages | Racemization Risk | Reference |

|---|---|---|---|---|

| Benzene | Effective azeotrope formation | Highly toxic and carcinogenic | Low | researchgate.netnih.gov |

| Toluene | Effective azeotrope formation | Toxic, can cause racemization at reflux | High for certain amino acids | researchgate.netnih.govnih.gov |

| Carbon Tetrachloride | Effective azeotrope formation | Highly toxic and ozone-depleting | Low | researchgate.netnih.gov |

| Cyclohexane | Safer alternative, good azeotrope formation, minimizes racemization | May be less efficient for some "problematic" amino acids | Low | nih.govunimi.it |

| Me-THF | "Green" solvent, good for some "problematic" amino acids, maintains enantiopurity | May require specific optimization | Low | nih.gov |

| CPME | "Green" solvent, high flash point | Can cause racemization | High | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the esterification of amino acids. researchgate.netmdpi.commdpi.comresearcher.life Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netmdpi.comresearcher.life

Microwave-assisted esterification of unprotected amino acids has been successfully carried out using alcohols as both the solvent and the reagent under acid catalysis with p-toluenesulfonic acid. researcher.life This one-pot, solventless protocol offers a facile and efficient route to amino acid esters, including benzyl esters. researcher.life The high polarity and ionic character of amino acids make them particularly suitable for microwave heating. researchgate.net Research has shown that microwave irradiation can accelerate the esterification of L-leucine with n-butanol in the presence of a p-toluenesulfonic acid catalyst. researchgate.net

Phenolic Hydroxyl Protection Strategies for Tyrosine

The phenolic hydroxyl group of tyrosine is reactive and often requires protection during peptide synthesis to prevent unwanted side reactions. acs.orggoogle.com The choice of protecting group is crucial and should be stable under the conditions used for peptide coupling and deprotection of the α-amino group, yet readily removable at the appropriate stage. acs.org

The benzyl (Bzl) group is a commonly used protecting group for the phenolic hydroxyl of tyrosine. acs.orgwikipedia.org It is typically introduced via O-alkylation. academie-sciences.fr However, traditional benzyl protection has drawbacks, as it can be unstable under the acidic conditions used to remove Nα-Boc protecting groups and can lead to the formation of 3-benzyltyrosine as a side product during cleavage with hydrogen fluoride. acs.org

To overcome these limitations, modified benzyl-type protecting groups have been developed. For instance, the ortho-nitrobenzyl (ONBzl) group has been utilized to protect the phenolic function of tyrosine and can be removed under mild photolytic conditions. nih.gov Another strategy involves the use of an azide-bearing protecting group, which offers orthogonal deprotection conditions. google.com

In the context of synthesizing H-Tyr(Bzl)-OBzl p-tosylate, the benzyl group serves a dual purpose: protecting the phenolic hydroxyl group and forming the ester at the carboxylic acid terminus. The simultaneous benzylation of both the phenolic hydroxyl and the carboxylic acid can be achieved in a single step under the conditions of the Fischer-Speier esterification.

Direct Benzylation Procedures

Direct benzylation of L-tyrosine simultaneously protects the phenolic hydroxyl group and the carboxylic acid group. A common method involves the Fischer-Speier esterification, where L-tyrosine is treated with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid. researchgate.netresearchgate.net This reaction is often carried out in a solvent that forms an azeotrope with water, such as cyclohexane, to drive the equilibrium towards the formation of the ester by removing the water produced. unimi.itnih.gov The use of hazardous solvents like benzene and carbon tetrachloride was historically common but has been largely replaced by safer alternatives. researchgate.netunimi.it Microwave-assisted synthesis has also been explored as a rapid method for preparing amino acid benzyl esters, reducing reaction times significantly. niscpr.res.in

Orthogonal Protection Schemes for Tyrosine Side Chains

In complex peptide synthesis, orthogonal protection strategies are crucial. wikipedia.orgfiveable.me This allows for the selective removal of one protecting group without affecting others. wikipedia.orgfiveable.me For tyrosine, the phenolic hydroxyl group, the amino group, and the carboxylic acid group can be protected with different groups that are cleaved under distinct conditions (e.g., acid-labile, base-labile, or through hydrogenolysis). wikipedia.org

| Protecting Group | Cleavage Condition | Orthogonality Example |

| Benzyl (Bzl) | Hydrogenolysis | Orthogonal to Fmoc (base-labile) and Boc (acid-labile) groups. |

| tert-Butyl (tBu) | Acid (e.g., TFA) | Orthogonal to Fmoc (base-labile) and benzyl (hydrogenolysis) groups. wikipedia.org |

| Fmoc | Base (e.g., piperidine) | Orthogonal to Boc (acid-labile) and benzyl (hydrogenolysis) groups. wikipedia.org |

Formation of the p-Toluenesulfonate Salt for Isolation and Stability

The final product, O-benzyl-L-tyrosine benzyl ester, is often isolated as its p-toluenesulfonate (tosylate) salt. researchgate.netunimi.it This is achieved by reacting the ester with p-toluenesulfonic acid. The resulting salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free ester. The formation of the tosylate salt also facilitates the precipitation of the product from the reaction mixture, often by the addition of a less polar solvent like diethyl ether or ethyl acetate. unimi.itnih.gov The use of p-toluenesulfonic acid serves a dual purpose: it acts as a catalyst for the initial esterification and then forms the stable salt for isolation.

Control of Enantiomeric Purity During Synthesis

Maintaining the chiral integrity of the L-tyrosine starting material is paramount throughout the synthesis. Racemization can occur at the α-carbon, particularly under harsh reaction conditions.

Racemization Studies During Tyrosine Benzyl Esterification

Studies have shown that the conditions of the Fischer-Speier esterification can significantly impact the enantiomeric purity of the final product. researchgate.netunimi.it The choice of solvent and reaction temperature are critical factors. For example, using high-boiling solvents like toluene for azeotropic water removal can lead to significant racemization, especially for amino acids with electron-withdrawing side chains like tyrosine. unimi.itresearchgate.net Research indicates a correlation between the extent of racemization and the polar effect of the amino acid side chain. unimi.itnih.gov Tyrosine benzyl ester is among those highly susceptible to racemization under such conditions. unimi.itresearchgate.net

Strategies for Maintaining Chiral Integrity

To minimize racemization, several strategies are employed. The use of milder reaction conditions, such as lower boiling point azeotroping solvents like cyclohexane, has been shown to produce enantiomerically pure benzyl esters. unimi.itnih.gov Chiral HPLC is a standard analytical technique used to verify the enantiomeric excess of the product. unimi.itnih.gov

Furthermore, the choice of coupling reagents and the protection strategy for the amino group can influence chiral integrity during subsequent peptide bond formation. nih.gov For instance, the use of certain activating agents in peptide coupling can increase the risk of racemization. nih.gov Careful selection of reagents and reaction conditions at every step is therefore essential to obtain the desired enantiomerically pure product. acs.orgacs.org

| Condition | Impact on Racemization | Recommended Strategy |

| High Temperature (e.g., refluxing toluene) | Increased risk of racemization, particularly for tyrosine. unimi.it | Use lower boiling azeotroping solvents like cyclohexane. nih.gov |

| Strong Base | Can promote racemization. nih.govsci-hub.se | Employ milder bases or conditions that do not require strong bases. |

| Coupling Reagents | Some reagents can increase racemization during peptide synthesis. nih.gov | Select coupling reagents known to suppress racemization, such as those used with HOAt. niscpr.res.in |

Reactivity and Mechanistic Considerations in Peptide Coupling Protocols

Role as an N-unprotected, C- and Side-chain Protected Amino Acid Building Block

H-Tyr(bzl)-obzl p-tosylate is classified as an N-unprotected, C- and side-chain protected amino acid building block. This structural arrangement dictates its specific function in peptide synthesis. The core components of this compound are:

Tyrosine (Tyr): The fundamental amino acid structure.

Benzyl (B1604629) (Bzl) group on the side-chain: The phenolic hydroxyl group of the tyrosine side-chain is protected by a benzyl ether. This is crucial to prevent side reactions such as acylation or oxidation during peptide coupling.

Benzyl (Bzl) ester at the C-terminus: The carboxylic acid group is protected as a benzyl ester. This protection prevents the carboxyl group from reacting during the coupling of the subsequent amino acid. bachem.com

Free alpha-amino group (H-): The absence of a protecting group on the N-terminus means this amino group is available to form a peptide bond with the activated carboxyl group of another amino acid.

p-Toluenesulfonate (p-tosylate) salt: The free amino group is protonated and forms a salt with p-toluenesulfonic acid. This salt form enhances the compound's stability and crystallinity, making it easier to handle and store. bachem.comchemistrycongresses.ch

This strategic protection scheme allows this compound to act as the N-terminal component in a peptide coupling reaction. Its free amino group can nucleophilically attack an activated carboxyl group of an incoming N-protected amino acid, thereby elongating the peptide chain from the N-terminus.

Coupling Reactions Involving the Alpha-Amino Group of this compound

The primary reactivity of this compound in peptide synthesis is centered around its free alpha-amino group. This group participates in nucleophilic acyl substitution reactions with activated carboxyl groups of other amino acid derivatives to form a new peptide bond.

Solution-Phase Peptide Synthesis (LPPS) Applications

In liquid-phase peptide synthesis (LPPS), all reactants are dissolved in a suitable organic solvent. This compound is well-suited for this methodology. bachem.com The synthesis of a dipeptide, for instance, would involve reacting an N-protected amino acid (e.g., Boc-Phe-OH) with this compound in the presence of a coupling reagent.

A variety of coupling reagents can be employed to facilitate this reaction, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency. The benzyl protecting groups on the C-terminus and the tyrosine side-chain are stable under these conditions and are typically removed at a later stage of the synthesis, often through hydrogenolysis. bachem.com

The solubility of this compound and the growing peptide chain in organic solvents is a key consideration in LPPS. The p-tosylate counterion can enhance solubility in some organic solvents.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

Solid-phase peptide synthesis (SPPS) is a widely used technique where the growing peptide chain is anchored to an insoluble polymer resin. This simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. carlroth.com

This compound can be incorporated into SPPS protocols. In a typical Fmoc-based SPPS strategy, the first amino acid is attached to the resin, and subsequent amino acids are added in a stepwise manner. To incorporate this compound, the N-terminal Fmoc group of the resin-bound peptide would first be removed (deprotected) with a base like piperidine. Then, a solution containing the N-protected incoming amino acid, a coupling reagent, and this compound would be added to the resin.

While compatible, the use of N-unprotected amino acid esters like this compound in SPPS can present challenges. One significant issue is the potential for cyclization reactions. For instance, at the dipeptide stage, the deprotected N-terminal amino group can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin.

Strategies to mitigate these challenges include:

Careful selection of coupling reagents: Using highly efficient coupling reagents can promote the desired intermolecular peptide bond formation over the intramolecular cyclization.

Optimization of reaction conditions: Factors such as solvent, temperature, and reaction time can be adjusted to favor the coupling reaction.

Use of pre-formed dipeptides: In some cases, it may be advantageous to couple a pre-synthesized dipeptide unit to the resin-bound peptide, bypassing the stage where diketopiperazine formation is most likely.

Chemoselective Transformations of this compound

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In the context of this compound, the key chemoselective transformation is the exclusive reaction at the alpha-amino group during peptide bond formation.

Avoidance of Undesired Side Reactions during Peptide Elongation

The protecting groups on this compound are crucial for preventing undesired side reactions during peptide elongation. chemrxiv.org

Side-chain protection: The benzyl group on the tyrosine hydroxyl function prevents its acylation by the activated carboxyl group of the incoming amino acid. Without this protection, a branched peptide could be formed. bachem.com It also minimizes the risk of oxidation of the phenolic ring.

C-terminal protection: The benzyl ester at the C-terminus prevents the carboxyl group from participating in the coupling reaction, which would lead to a mixture of products. bachem.com

Applications in Advanced Peptide Synthesis and Analog Preparation

Building Block for Complex Peptide Sequences

H-Tyr(bzl)-obzl p-tosylate is a fundamental building block for incorporating tyrosine into complex peptide chains. cymitquimica.combiosynth.com The benzyl-based protecting groups are stable under standard peptide coupling conditions, preventing unwanted side reactions at the carboxyl and side-chain hydroxyl functions. They are typically removed in a final step via catalytic hydrogenolysis, which does not affect the newly formed peptide bonds. This orthogonality allows for the precise and sequential construction of intricate peptide sequences.

Post-translational modifications (PTMs) are critical for the biological function of many proteins and peptides. jpt.com The synthesis of peptides containing PTMs, such as phosphorylation, is essential for studying cellular signaling and proteomics. jpt.comthieme-connect.de Tyrosine phosphorylation, in particular, is a key event in many signal transduction pathways.

The synthesis of phosphotyrosine-containing peptides often employs a "building block" approach where a protected, phosphorylated tyrosine derivative is incorporated during synthesis. While a pre-phosphorylated derivative like Fmoc-Tyr[PO(OR)₂]-OH might be used directly in solid-phase synthesis, the underlying strategies often rely on protection schemes compatible with the target modification. thieme-connect.de The Boc/Bzl protection strategy, for which this compound is a prime example, is used extensively in solution-phase synthesis of complex peptides, including precursors to those with PTMs. chemistrycongresses.chthieme-connect.de Researchers can incorporate the Tyr(Bzl) residue into a sequence and then perform modification and/or deprotection steps. For instance, the solution-phase synthesis of a phosphotyrosine peptide fragment, Boc-Asn-Glu(OBzl)-Tyr[PO(OMe)₂]-Thr(Bzl)-Ala-OBzl, highlights the use of benzyl (B1604629) protecting groups on other residues while a specialized protecting group is used on the phosphate (B84403) moiety itself. thieme-connect.de

Protected amino acid derivatives are instrumental in the synthesis of novel, biologically active peptide analogs for therapeutic research. This compound and its closely related derivatives are frequently used to construct semi-synthetic peptides with potential applications as hormones, toxins, or enzyme inhibitors. chemistrycongresses.ch

Research into Leu-enkephalin analogs, which are peptides with opioid activity, has utilized Boc-Tyr(Bzl) as a key starting material. thieme-connect.dethieme-connect.de Similarly, in the development of potential inhibitors for the NF-κB p50 homodimer, a key target in cancer therapy, a protected tripeptide fragment, Boc-Val-Tyr(OBzl)-Leu-OH, was synthesized and coupled to another fragment to build a larger, linear precursor of a bioactive molecule. uniupo.it Another example is the synthesis of 17 analogs of the peptide Tyr-Ile-Gly-Ser-Arg to investigate antithrombotic activity, a process that relies on the condensation of protected amino acids like Boc-Tyr with amino acid benzyl esters. google.com These cases underscore the compound's role in creating modified peptides with enhanced or novel biological functions.

| Application Area | Example Peptide/Target | Relevant Protected Building Block | Source |

| Opioid Analgesics | Leu-enkephalin Analogs | Boc-Tyr(Bzl)-OH | thieme-connect.dethieme-connect.de |

| Cancer Therapy | NF-κB p50 Inhibitors | Boc-Val-Tyr(OBzl)-Leu-OH | uniupo.it |

| Antithrombotic Agents | Tyr-Ile-Gly-Ser-Arg Analogs | Boc-Tyr, Amino Acid Benzyl Esters | google.com |

Synthesis of Peptides with Post-Translational Modifications

Utilization in Cyclization Reactions for Cyclic Peptides

Cyclic peptides are a class of molecules that attract significant therapeutic interest due to their increased conformational rigidity, stability, and target-binding affinity compared to their linear counterparts. The synthesis of these structures typically involves the creation of a linear peptide precursor followed by a head-to-tail or side-chain cyclization reaction. uniupo.itnih.gov

The benzyl protecting groups on this compound are stable throughout the assembly of the linear peptide chain. bachem.com This allows for the sequential addition of other amino acids without risking premature cyclization or side-chain reactions. Once the full-length linear precursor is assembled, the terminal carboxyl group (protected as OBzl) and the N-terminal amino protecting group (e.g., Boc or Fmoc) can be selectively removed to facilitate the final ring-closing step. A study focused on synthesizing cyclic peptidomimetics as NF-κB inhibitors demonstrated this process, where a linear peptide containing a Tyr(OBzl) residue was fully deprotected before undergoing cyclization in a high-dilution environment to yield the final macrocycle. uniupo.it

Precursor for Peptidomimetics and Non-Natural Amino Acid Derivatives

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or incorporate non-natural amino acids to improve properties like stability and bioavailability. wiley-vch.de Protected amino acids, including amino acid benzyl esters, are fundamental starting materials for creating these complex chiral molecules. wiley-vch.deresearchgate.net

This compound serves as a precursor in this field. For example, the synthesis of pseudopeptides, where one or more amide bonds are replaced with a different linkage, has been demonstrated using Boc-Tyr(Bzl)-OH. thieme-connect.de In this work, the protected tyrosine derivative was converted into a pseudodipeptide, which then served as a building block for larger peptidomimetic structures. thieme-connect.de The stability and defined stereochemistry of this compound make it an ideal starting point for multi-step syntheses of novel, non-natural derivatives that retain the critical pharmacophoric elements of the parent tyrosine residue. wiley-vch.deresearchgate.net

Role in Fragment Condensation Strategies

Fragment condensation is a powerful strategy, particularly in solution-phase synthesis, for building large peptides. This approach involves synthesizing smaller, fully protected peptide fragments and then coupling them together. chemistrycongresses.ch This method can improve solubility and ease of purification compared to the one-by-one addition of single amino acids.

The C-terminal benzyl ester (OBzl) of this compound is highly suitable for this strategy. bachem.comoup.com A peptide fragment ending with a Tyr(Bzl)-OBzl sequence is protected from self-condensation or side reactions during the subsequent coupling step. Research has demonstrated the utility of N-acylpeptide benzyl esters in fragment condensation via the azide (B81097) method, a classic and reliable coupling technique. oup.com In such a synthesis, a fragment like Fragment A-COOH is converted to a reactive acyl azide and then coupled with a deprotected amino group of a second fragment, such as H-Tyr(Bzl)-Fragment B-OBzl, to form a larger, protected peptide.

Applications in Automated Peptide Synthesizers

While this compound is a hallmark of classical solution-phase synthesis, the protecting group strategies it embodies are also relevant to automated solid-phase peptide synthesis (SPPS). chemistrycongresses.charizona.edu Modern peptide synthesizers can run different chemical protocols. The most common is the Fmoc/tBu strategy, where the temporary N-terminal Fmoc group is removed by a mild base (piperidine) and the permanent side-chain t-Butyl-based groups are removed by strong acid (TFA) at the end. chemistrycongresses.ch

However, automated synthesizers can also employ the Boc/Bzl strategy. In this chemistry, the temporary N-terminal Boc group is removed by a mild acid (like TFA), while the more robust benzyl-based side-chain protecting groups (like the Bzl on the tyrosine side chain) remain intact. arizona.edu These benzyl groups are then cleaved in a final step, often after the peptide is released from the resin, using strong acids like hydrofluoric acid (HF) or through hydrogenolysis. For example, the synthesis of peptide inhibitors has been performed on a manual synthesizer using Nα-Boc amino acids with benzyl-based side-chain protection, including Tyr(2,6-Cl₂-Bzl), a derivative of Tyr(Bzl). arizona.edu The p-tosylate salt form of the title compound ensures its stability and ease of handling before being used as a building block in either manual or automated synthesis protocols. chemistrycongresses.chbachem.com

Analytical Methodologies for Research and Purity Assessment of H Tyr Bzl Obzl P Tosylate

Spectroscopic Characterization Methodologies in Research

Spectroscopic methods are indispensable for the structural confirmation of H-Tyr(bzl)-obzl p-tosylate, providing detailed information about its molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomerization Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and related peptide intermediates. google.com Both ¹H and ¹³C NMR spectra provide definitive confirmation of the compound's structure by revealing the chemical environment of each atom. In the context of its use as a precursor in peptide synthesis, for instance in the formation of diketopiperazines, NMR is crucial for analyzing the structure and potential isomerization of the resulting products. researchgate.net

¹H NMR spectroscopy for this compound would be expected to show characteristic signals corresponding to the aromatic protons of the tosylate group, the benzyl (B1604629) protecting groups, the tyrosine aromatic ring, and the amino acid backbone. researchgate.net The integration of these signals helps to confirm the ratio of these components within the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) |

|---|---|

| Tosylate Aromatic Protons | ~7.5-7.8 |

| Benzyl & Tyrosine Aromatic Protons | ~6.8-7.4 |

| Benzyl CH₂ Protons | ~5.0-5.2 |

| Tyrosine α-CH | ~4.0-4.3 |

| Tyrosine β-CH₂ | ~3.0-3.2 |

Note: Expected shifts are approximate and can vary based on the solvent and experimental conditions.

Furthermore, NMR is a powerful technique for studying isomerization, such as the cis/trans isomerization around peptide bonds or racemization at the α-carbon, which are critical parameters of peptide quality. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and to analyze its fragments, further corroborating its structure. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to validate the molecular weight of protected amino acids and peptides. ucl.ac.uk For this compound (C₃₀H₃₁NO₅S), the expected mass of the protonated molecular ion [M+H]⁺ would correspond to the cationic portion, L-Tyrosine benzyl ether benzyl ester. The entire salt has a molecular weight of 529.64 g/mol . MS analysis is also employed to identify potential byproducts or impurities from the synthesis process.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are the gold standard for assessing the purity of this compound, separating it from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the chemical and enantiomeric purity of this compound. niscpr.res.inoup.com In peptide synthesis, HPLC analysis is routinely used to ensure the purity of the final products and intermediates. researchgate.net

For this compound, a reverse-phase HPLC method would typically be used to assess chemical purity. More critically, chiral HPLC is employed to determine the enantiomeric purity of the compound. researchgate.net The synthesis of amino acid benzyl esters, especially those prone to racemization like tyrosine derivatives, requires careful control of reaction conditions. researchgate.net Chiral HPLC analysis can validate the effectiveness of these conditions by separating the L- and D-enantiomers and confirming that the product is enantiomerically pure. researchgate.net One study highlighted that replacing hazardous solvents like benzene (B151609) with cyclohexane (B81311) in the esterification process, followed by precipitation, yielded enantiomerically pure amino acid benzyl esters, a finding confirmed by chiral HPLC analysis. researchgate.net

Thin Layer Chromatography (TLC) as a Monitoring Tool in Synthetic Steps

Thin Layer Chromatography (TLC) serves as a rapid, qualitative, and indispensable tool for monitoring the progress of chemical reactions in real-time during the synthesis of peptides and their precursors, including this compound. google.comniscpr.res.inuniupo.it Researchers use TLC to track the consumption of starting materials and the formation of the desired product. ucl.ac.ukjst.go.jp For example, during a coupling reaction, the disappearance of the amino acid ester spot and the appearance of a new product spot on the TLC plate indicate that the reaction is proceeding. niscpr.res.injst.go.jp Its simplicity and speed make it an essential technique for making timely decisions in a synthetic procedure, such as determining the reaction's endpoint or the need for additional reagents. google.com

Advanced Chiral Analysis Techniques

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. Advanced chiral analysis techniques, particularly chiral HPLC, are essential for verifying the enantiomeric excess of this compound.

The preparation of enantiopure L- or D-amino acid benzyl esters is a critical starting point for many syntheses. researchgate.net Research has shown that the choice of solvent during the esterification process can significantly impact racemization. For instance, using toluene (B28343) as a solvent can lead to partially or totally racemized amino acid benzyl esters, whereas using cyclohexane can preserve the enantiomeric purity. researchgate.net Chiral HPLC is the primary analytical method used to quantify this racemization. researchgate.net By comparing the retention times and peak areas of the desired enantiomer with its undesired counterpart, a precise measurement of the enantiomeric excess (% ee) can be obtained, thus validating the synthetic methodology. researchgate.net

Chiral HPLC for Enantiomeric Purity Evaluation

The presence of undesirable D-isomers in synthetic peptides can arise from impurities in the amino acid starting materials or from racemization during the synthesis process. nih.gov Therefore, the determination of enantiomeric purity is a critical aspect of quality control. Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of amino acid derivatives like this compound. nih.govresearchgate.net

Research Findings:

A study focused on the one-step preparation of enantiopure L- or D-amino acid benzyl esters highlighted the use of chiral HPLC to verify the enantiomeric purity of the synthesized products, including the tyrosine derivative. researchgate.net The research demonstrated that under specific reaction conditions using cyclohexane as a water-azeotroping solvent, the benzyl ester of tyrosine could be produced with high enantiomeric excess (ee%). researchgate.net This indicates that the chosen synthetic route minimizes racemization, a crucial factor for its application in peptide synthesis.

The general principle of the chiral HPLC analysis involves the use of a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. The separated enantiomers are then detected, typically by UV absorbance, allowing for their quantification and the determination of the enantiomeric excess. nih.govresearchgate.net The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation.

Data on Enantiomeric Purity Analysis:

| Parameter | Description | Typical Value/Observation | Reference |

| Analytical Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Standard method for enantiomeric purity assessment. | nih.govresearchgate.net |

| Stationary Phase | Chiral Stationary Phase (CSP) | Specifically designed to interact differently with enantiomers. | researchgate.net |

| Mobile Phase | A mixture of organic solvents (e.g., hexane, isopropanol) | Optimized to achieve separation of the L- and D-enantiomers. | researchgate.net |

| Detection | UV Spectrophotometry | Monitors the elution of the separated enantiomers. | researchgate.net |

| Key Metric | Enantiomeric Excess (ee%) | Quantifies the purity of the desired enantiomer. | researchgate.net |

| Expected Result | High ee% (>99%) for use in peptide synthesis. | Indicates minimal racemization during synthesis. | researchgate.net |

Differential Scanning Calorimetry (DSC) in Chirality Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for characterizing the physical properties of crystalline materials, including melting point and enthalpy of fusion. In the context of chiral compounds, DSC can provide insights into enantiomeric purity and the nature of the solid state.

Research Findings:

DSC has been utilized to determine the melting points of various amino acid benzyl ester tosylate salts. researchgate.net The melting point of a pure enantiomer is typically sharp and occurs at a specific temperature. The presence of the other enantiomer as an impurity can lead to a depression and broadening of the melting endotherm. In some cases, enantiomers and their racemic mixture can form eutectic systems, which can be characterized by DSC.

While not a direct method for quantifying enantiomeric excess in the same way as chiral HPLC, DSC can serve as a complementary technique. For instance, a sharp melting peak at the expected temperature for the pure enantiomer can be an indicator of high purity. epdf.pub Furthermore, DSC has been used to study the thermal behavior of complex systems involving chiral molecules, demonstrating its utility in understanding intermolecular interactions that can be influenced by chirality. mun.ca

Data from DSC Analysis:

The melting point of H-Tyr-OBzl·Tos-OH has been reported to be 177 °C. vwr.com DSC analysis would be expected to show a sharp endothermic peak at this temperature for a highly pure sample.

| Parameter | Description | Typical Value/Observation | Reference |

| Analytical Technique | Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | researchgate.netepdf.pub |

| Key Measurement | Melting Point (Tm) | Temperature at which the solid-to-liquid phase transition occurs. | researchgate.netvwr.com |

| Enthalpy of Fusion (ΔH) | Heat absorbed during melting. | Provides information about the crystallinity of the sample. | epdf.pub |

| Indication of Purity | A sharp melting endotherm at the expected temperature. | Suggests a high degree of purity. | researchgate.netepdf.pub |

| Indication of Impurity | Broadened melting peak or the appearance of additional thermal events. | May indicate the presence of the other enantiomer or other impurities. | researchgate.net |

Future Research Directions and Innovations

Development of More Sustainable Synthetic Routes

The traditional synthesis of protected amino acids, including the benzylation steps to create H-Tyr(bzl)-obzl p-tosylate, often relies on solvents and reagents that are environmentally hazardous and generate significant waste. rsc.org The principles of green chemistry are increasingly being applied to address these shortcomings, focusing on improving atom economy and reducing the environmental footprint of peptide synthesis. nih.govuchicago.edu

Future research is centered on several key strategies:

Greener Solvents: A major goal is to replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more benign alternatives. rsc.org Propylene carbonate has been identified as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis (SPPS), showing comparable or better yields than conventional solvents. rsc.org Other alternatives being explored include ionic liquids and deep eutectic solvents. numberanalytics.com

Catalytic and Biocatalytic Methods: The development of catalytic routes for protection and deprotection reactions is a high priority. For instance, laccase enzymes, in combination with TEMPO, have been shown to efficiently and chemoselectively deprotect N-benzylated amines using oxygen as a mild oxidant in an aqueous medium. uniovi.es Similarly, photocatalyzed benzylation of olefins via the decarboxylation of arylacetic acids represents a move away from traditional, harsher benzylation reagents. acs.org

Atom Economy and Waste Reduction: The entire lifecycle of peptide synthesis, from building block creation to final cleavage, is being re-evaluated to minimize waste. nih.govnumberanalytics.com This includes designing more efficient reactions that use stoichiometric amounts of reagents and implementing recycling protocols for solvents and catalysts. numberanalytics.com Continuous flow processing, as opposed to traditional batch methods, also promises to reduce waste by minimizing the need for multiple separation and purification steps. advancedchemtech.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Approach | Sustainable Future Direction |

|---|---|---|

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) rsc.org | Propylene Carbonate, Ionic Liquids, Deep Eutectic Solvents rsc.orgnumberanalytics.com |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic systems (e.g., laccase), photocatalysts, stoichiometric reagents numberanalytics.comuniovi.es |

| Process | Batch processing with multiple wash/purification steps advancedchemtech.com | Continuous flow processing, optimized reaction conditions to reduce steps advancedchemtech.com |

| Byproducts | Significant hazardous waste generation rsc.orgnih.gov | Reduced waste, use of recyclable catalysts and solvents uchicago.edunumberanalytics.com |

Exploration of Novel Orthogonal Protecting Group Strategies

The benzyl (B1604629) (Bzl) and benzyl ester (OBzl) protecting groups in this compound are typically removed simultaneously under the same conditions (e.g., acidolysis or hydrogenolysis). biosynth.com While effective, this limits synthetic flexibility. A key area of innovation is the development of truly orthogonal protecting groups, which can be removed under distinct, non-interfering conditions, allowing for the site-specific modification of complex peptides. biosynth.compeptide.com

Future research in this area includes:

Photolabile Protecting Groups (PPGs): PPGs offer the ultimate form of orthogonality, as they are cleaved by light at specific wavelengths without the need for chemical reagents. wikipedia.orgthieme-connect.de This "traceless" deprotection is ideal for sensitive peptides and for applications requiring precise spatial and temporal control. wikipedia.org Groups like 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) and others are being developed for use in protecting amino, carboxyl, and side-chain functions. thieme-connect.de

Enzyme-Labile Groups: The specificity of enzymes can be harnessed to create highly selective deprotection strategies. These strategies are particularly valuable for biological applications where mild, physiological conditions are required.

Expanded Orthogonal Sets: Research continues to expand the toolkit of protecting groups that are mutually orthogonal. The Fmoc/tBu strategy is a cornerstone of modern SPPS, where the base-labile Fmoc group is orthogonal to the acid-labile tert-butyl (tBu) group. biosynth.com Future work aims to integrate additional groups that are labile to different stimuli, such as the hydrazine-labile Dde and ivDde groups or the palladium-sensitive Allyl-based groups. sigmaaldrich.comub.edu This allows for the synthesis of highly complex structures like branched or cyclic peptides. sigmaaldrich.com

Table 2: Examples of Orthogonal Protecting Groups for Advanced Peptide Synthesis

| Protecting Group Family | Removal Condition | Orthogonal To | Key Advantage |

|---|---|---|---|

| Benzyl (Bzl) / Boc | Strong Acid / Hydrogenolysis biosynth.compeptide.com | Fmoc, Alloc, Photolabile groups | Well-established, stable |

| Fmoc | Base (e.g., Piperidine) uchicago.edubiosynth.com | Boc, tBu, Bzl, Alloc | Foundation of modern SPPS, allows mild cleavage |

| Alloc / Allyl | Pd(0) Catalysis thieme-connect.deub.edu | Fmoc, Boc, tBu, Bzl | Cleavage under very mild, neutral conditions |

| ivDde / Dde | Hydrazine sigmaaldrich.com | Fmoc, Boc, tBu, Bzl, Alloc | Allows selective deprotection of side-chain amines |

| Photolabile (e.g., Nvoc) | UV Light (e.g., 320-365 nm) wikipedia.orgthieme-connect.de | All chemical-based groups | Spatiotemporal control, no chemical reagents needed |

Integration into Advanced Automated Chemical Synthesis Platforms

The demand for synthetic peptides has driven the development of automated synthesizers that improve speed, reproducibility, and throughput. openaccessjournals.comresearchgate.net Building blocks like this compound must be of exceptionally high purity to be compatible with these systems. nih.gov The future of peptide synthesis lies in even more advanced automation, particularly through flow chemistry.

Automated Fast-Flow Peptide Synthesis (AFPS) is a transformative technology where reagents are passed continuously through a reactor containing the solid support. chimia.chamidetech.com This approach offers significant advantages:

Speed: AFPS systems can dramatically reduce the time per amino acid coupling cycle, with some platforms achieving amide bond formation in seconds. amidetech.commit.edu This allows for the rapid synthesis of entire protein domains (up to 164 amino acids) in a matter of hours. amidetech.comnih.gov

Efficiency and Purity: The use of narrow, high-concentration bands of reagents in flow systems can improve coupling efficiency and reduce the required excess of amino acids and coupling reagents compared to batch SPPS. chimia.ch This leads to purer crude products and simplifies downstream processing.

Data-Driven Optimization: Flow platforms can integrate in-line monitoring (e.g., UV-Vis spectroscopy) to collect real-time data on reaction progress. researchgate.netchimia.ch This data can be used to immediately detect and optimize the synthesis of difficult sequences and could potentially be used with machine learning algorithms to predict synthesis outcomes. researchgate.net

The successful integration of building blocks into these platforms requires not only high purity but also excellent solubility and reactivity characteristics tailored for the specific conditions of flow chemistry.

Customized Synthesis for Specialized Research Applications

While standard protected amino acids are staples of peptide synthesis, a significant area of innovation is the custom synthesis of non-canonical amino acids (ncAAs) to build peptides with novel properties. grace.comoutsourcedpharma.com These ncAAs can be used to introduce specific functionalities for advanced research. nih.govencyclopedia.pub The synthetic chemistry used to produce this compound serves as a foundation for creating these more complex, tailor-made derivatives.

Examples of specialized applications driving custom synthesis include:

Probes for Biological Imaging: Tyrosine analogs can be synthesized to include fluorescent tags (e.g., Anap) or environmentally sensitive fluorophores. nih.gov When incorporated into a peptide or protein, these probes allow for live-cell imaging and the study of protein localization and conformational changes without the need for antibodies. nih.gov

Photo-crosslinking: Amino acids can be designed with photo-activatable groups (e.g., p-azido-L-phenylalanine) that, upon irradiation, form covalent bonds with interacting proteins. nih.gov This is a powerful tool for mapping protein-protein interactions within a cell.

Enhanced Therapeutic Properties: The incorporation of ncAAs can improve the pharmacological properties of peptide drugs, such as increasing their stability against enzymatic degradation or extending their plasma half-life. outsourcedpharma.comnih.gov This can involve modifications like backbone methylation or the inclusion of β-amino acids. nih.gov

Structural Biology: Isotopically labeled tyrosine derivatives (e.g., containing ¹³C or ¹⁵N) can be synthesized and incorporated into proteins for nuclear magnetic resonance (NMR) studies, providing detailed insights into protein structure and dynamics.

These custom synthesis services are essential for pushing the boundaries of biochemistry, drug discovery, and materials science, enabling researchers to ask questions that are inaccessible with the standard 20 canonical amino acids alone. otavachemicals.com

Q & A

Q. What strategies reduce batch-to-batch variability in synthesis?

- Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, reaction time) using automated synthesizers. Implement in-process controls (e.g., FTIR for intermediate verification). For recrystallization, optimize solvent mixtures (e.g., ethyl acetate/hexane) and cooling rates to improve yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.